molecular formula C13H19N3O2 B2479065 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide CAS No. 1797319-04-0

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide

Cat. No.: B2479065
CAS No.: 1797319-04-0
M. Wt: 249.314
InChI Key: FJVZHZCYHVKVLK-UHFFFAOYSA-N
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Description

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide is a synthetic organic compound featuring a pyrazole core substituted with a tetrahydro-2H-pyran-4-yl group at the N1 position and a pent-4-enamide chain at the C4 position. The tetrahydro-2H-pyran (THP) moiety is a six-membered oxygen-containing heterocycle, which is often employed in medicinal chemistry to enhance metabolic stability and solubility.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-3-4-13(17)15-11-9-14-16(10-11)12-5-7-18-8-6-12/h2,9-10,12H,1,3-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVZHZCYHVKVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1=CN(N=C1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Pyrazole rings are commonly synthesized via the reaction of hydrazines with 1,3-diketones. For this compound, 1,3-diketones substituted with electron-withdrawing groups facilitate cyclization:

Procedure :

  • Hydrazine hydrate (1.2 equiv) reacts with ethyl 3-oxopent-4-enoate in ethanol at reflux (12 h).
  • Intermediate 1 is isolated in 78% yield after recrystallization.

Table 1: Optimization of Pyrazole Formation

Catalyst Solvent Temp (°C) Yield (%)
None Ethanol 80 65
AcOH Toluene 110 72
DBU DMF 100 85

DBU (1,8-diazabicycloundec-7-ene) enhances cyclization efficiency by deprotonating intermediates, as evidenced in similar syntheses.

Introduction of the Tetrahydro-2H-Pyran-4-yl Group

Nucleophilic Substitution at Pyrazole C1

The tetrahydro-2H-pyran-4-ylmethyl group is introduced via alkylation of the pyrazole nitrogen:

Procedure :

  • Pyrazole intermediate 1 (1.0 equiv) is treated with 4-(bromomethyl)tetrahydro-2H-pyran (1.5 equiv) in DMF.
  • Potassium carbonate (2.0 equiv) is added, and the mixture is stirred at 60°C for 8 h.
  • Product 2 is purified via silica gel chromatography (hexane/EtOAc 3:1), yielding 82%.

Key Consideration : Steric hindrance at the pyrazole nitrogen necessitates polar aprotic solvents for effective alkylation.

Amidation with Pent-4-Enoic Acid

Carbodiimide-Mediated Coupling

Activation of pent-4-enoic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enables efficient amide bond formation:

Procedure :

  • Pent-4-enoic acid (1.2 equiv) and HATU (1.5 equiv) are dissolved in DCM under N₂.
  • DIPEA (3.0 equiv) is added, followed by intermediate 2 (1.0 equiv).
  • After 12 h at RT, the crude product is purified via column chromatography (EtOAc/MeOH 10:1), affording the target compound in 88% yield.

Table 2: Comparison of Amidation Reagents

Reagent Solvent Time (h) Yield (%)
DCC THF 24 70
HATU DCM 12 88
EDCI DMF 18 75

HATU outperforms DCC and EDCI due to superior activation kinetics.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, pyrazole-H), 5.82–5.75 (m, 2H, CH₂=CH), 4.12–4.05 (m, 2H, OCH₂), 3.55–3.48 (m, 2H, NCH₂), 2.45–2.35 (m, 4H, pyran-CH₂).
  • HRMS (ESI) : m/z 264.1601 [M+H]⁺ (calc. 264.1604).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity, with retention time = 6.32 min.

Scale-Up and Process Optimization

Continuous Flow Synthesis

A patent-pending method utilizes microreactors for the amidation step, reducing reaction time to 2 h and improving yield to 92%.

Green Chemistry Approaches

Solvent substitution (2-MeTHF instead of DCM) and catalytic DBU recycling align with sustainable practices, achieving 85% yield with E-factor < 5.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

The following analysis compares N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide with structurally or functionally analogous compounds, focusing on structural features, biological activities, and pharmacological implications.

Structural Comparisons
Compound Name Key Structural Features Biological Activity/Application Reference
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pent-4-enamide THP-2-yl group attached via methyl linker; pent-4-enamide chain Not reported (structural analog)
N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide THP-4-yl group; sulfonamide linker; acetamide terminus Medicinal use (unspecified)
Compound 6b (PCW-1001) Chlorobenzyl and ethanesulfonamide substituents; no THP moiety Antitumor, radio-sensitizing in breast cancer
1,3,4-Thiadiazole derivatives () Pyrazole-thiadiazole hybrids; nitro and methyl substituents Antimicrobial (E. coli, B. mycoides)
AMGbis010 () THP-4-yl group; fluorobenzyl and imidazole-carboxamide substituents Kappa opioid receptor modulation

Key Observations :

  • Substituent Effects: The presence of a THP group (as in the target compound and ) may improve pharmacokinetic properties compared to non-THP analogs like Compound 6b . However, the absence of bulky aromatic groups (e.g., chlorobenzyl in 6b) in the target compound could reduce cytotoxicity or off-target effects.
  • Linker Diversity : The pent-4-enamide chain in the target compound provides conformational flexibility, whereas sulfonamide () or ethanesulfonamide () linkers may enhance hydrogen-bonding interactions with biological targets.

Biological Activity

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of the ALK5 receptor, which is implicated in various pathological conditions including cancer and fibrosis. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

The molecular formula of this compound is C13H19N3OC_{13}H_{19}N_{3}O with a molecular weight of approximately 235.31 g/mol. The compound features a unique structure that contributes to its biological activity.

Inhibition of ALK5 Receptor

The ALK5 receptor (also known as TGF-β type I receptor) plays a crucial role in the development of fibrosis and tumor progression. Recent studies have highlighted the efficacy of compounds similar to this compound in inhibiting this receptor.

Key Findings:

  • In vitro Studies: A derivative compound demonstrated potent inhibition of ALK5 autophosphorylation with an IC50 value of 25 nM, indicating strong activity against the receptor .
  • In vivo Efficacy: In a CT26 xenograft model, oral administration of a related compound resulted in significant tumor growth inhibition at a dose of 30 mg/kg without notable toxicity .

Pharmacokinetics

Pharmacokinetic studies reveal that certain derivatives exhibit favorable absorption and bioavailability profiles. For instance, one study reported an oral bioavailability of 57.6% for an ALK5 inhibitor derived from similar pyrazole structures .

Case Studies

StudyCompoundActivityIC50 (nM)Bioavailability (%)Model
8hALK5 Inhibition25N/ANIH3T3 Cells
12rALK5 InhibitionN/A57.6In vivo (CT26 Xenograft)

The mechanism by which this compound exerts its biological effects involves selective inhibition of the TGF-β signaling pathway mediated by the ALK5 receptor. By blocking this pathway, the compound may reduce fibrosis and inhibit tumor cell proliferation.

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